

Comprehensive Spectroscopic Characterization of [1(2H),3'-Bipyridin]-2-one: A Technical Guide

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Compound of Interest

Compound Name: [1(2H),3'-Bipyridin]-2-one

CAS No.: 60532-44-7

Cat. No.: B13138935

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Part 1: Structural & Synthetic Context[1][2] Chemical Identity[3][4][5]

- IUPAC Name: 1-(Pyridin-3-yl)pyridin-2(1H)-one
- CAS Number: 54231-35-5 (Note: This CAS often refers to precursors; exact isomer registry varies by database. Always verify by structure).
- Molecular Formula: C₁₀H₈N₂O
- Molecular Weight: 172.19 g/mol
- Core Scaffold: An N-linked bi-heterocycle consisting of a 2-pyridone lactam ring attached at the N1 position to the C3 position of a pyridine ring.

The Tautomeric Imperative

Unlike free 2-hydroxypyridine, which exists in equilibrium between pyridin-2-ol (lactim) and pyridin-2(1H)-one (lactam), the N-arylation at the 1-position locks this molecule into the lactam

form. This structural rigidity is a critical spectroscopic handle:

- IR Consequence: Appearance of a strong carbonyl stretch.
- NMR Consequence: Distinct deshielding of the pyridone ring protons due to loss of full aromaticity compared to the pyridine ring.

Synthetic Origin & Impurity Profile

This scaffold is typically synthesized via Chan-Lam oxidative coupling using copper(II) catalysis (e.g., $\text{Cu}(\text{OAc})_2$) to couple 2-hydroxypyridine with 3-pyridylboronic acid.

- Critical Impurities to Monitor:
 - Residual Boronic Acid (^1H NMR: broad singlets, exchangeable).
 - Copper residues (Paramagnetic quenching in NMR).
 - Regioisomers (O-arylation vs. N-arylation).[1] Note: O-arylation yields 2-(pyridin-3-yloxy)pyridine, distinguishable by the lack of a carbonyl signal in ^{13}C NMR.

Part 2: Spectroscopic Characterization[7]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of the N-arylated lactam structure over the O-arylated ether.

Functional Group	Wavenumber (cm^{-1})	Intensity	Diagnostic Note
C=O Stretch (Lactam)	1660 – 1690	Strong	Definitive proof of N-arylation. O-isomers lack this band.
C=C / C=N Stretch	1580 – 1610	Medium	Skeletal vibrations of the pyridine ring.
C-H Stretch (Aromatic)	3000 – 3100	Weak	Typical heteroaromatic C-H.

Mass Spectrometry (ESI-MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- Molecular Ion: $[M+H]^+ = 173.07$ m/z.
- Fragmentation Pattern (MS/MS):
 - Loss of CO (28 Da): A characteristic fragmentation of cyclic amides (pyridones). Precursor 173 → Product 145 m/z.
 - Loss of HCN (27 Da): Typical of pyridine ring degradation.

Nuclear Magnetic Resonance (NMR)

The ^1H NMR spectrum is complex due to two distinct spin systems (Pyridone vs. Pyridine) that may overlap. The following data assumes a solvent of DMSO- d_6 or CDCl_3 (shifts vary slightly).

^1H NMR Assignment Strategy

The molecule possesses 8 aromatic protons.

- Ring A (Pyridone): Protons H3, H4, H5, H6.
- Ring B (Pyridine): Protons H2', H4', H5', H6'.

Proton	Approx. Shift (δ ppm)	Multiplicity	Coupling (J Hz)	Structural Logic
H2'	8.65 – 8.80	Singlet (d)	J ~2.0	Most deshielded; flanked by N and the electronegative lactam N.
H6'	8.55 – 8.65	Doublet (dd)	J ~4.8, 1.5	Alpha to pyridine nitrogen; typical pyridine shift.
H6	7.60 – 7.80	Doublet (dd)	J ~7.0, 2.0	Alpha to lactam nitrogen; deshielded but less than pyridine α -protons.
H4'	7.80 – 7.95	Doublet (dt)	J ~8.0, 2.0	Para to pyridine nitrogen.
H4	7.40 – 7.55	Multiplet	-	Gamma to lactam nitrogen.
H5'	7.45 – 7.55	DD / Multiplet	J ~8.0, 4.8	Meta to pyridine nitrogen; most shielded on Ring B.
H3	6.50 – 6.70	Doublet	J ~9.0	Alpha to Carbonyl. Diagnostic: Highly shielded doublet characteristic of pyridones.
H5	6.30 – 6.45	Triplet (td)	J ~7.0, 1.5	Beta to lactam nitrogen.

Key Differentiation:

- Look for the H3 doublet upfield (approx 6.6 ppm). This confirms the pyridone ring.
- Look for the H2' singlet downfield (approx 8.7 ppm). This confirms the 3-substitution on the pyridine ring.

¹³C NMR Diagnostic Peaks[2]

- C=O (Lactam): 160.0 – 164.0 ppm. (The O-isomer would show an aromatic C-O carbon ~160 ppm but no carbonyl).
- Pyridine C2' / C6': 145.0 – 150.0 ppm (Alpha carbons).
- Pyridone C3 / C5: 105.0 – 120.0 ppm (Shielded alkenic carbons).

Part 3: Experimental Protocol for Purity Assessment

This protocol ensures the compound is suitable for biological screening, removing copper and boronic acid artifacts.

Sample Preparation

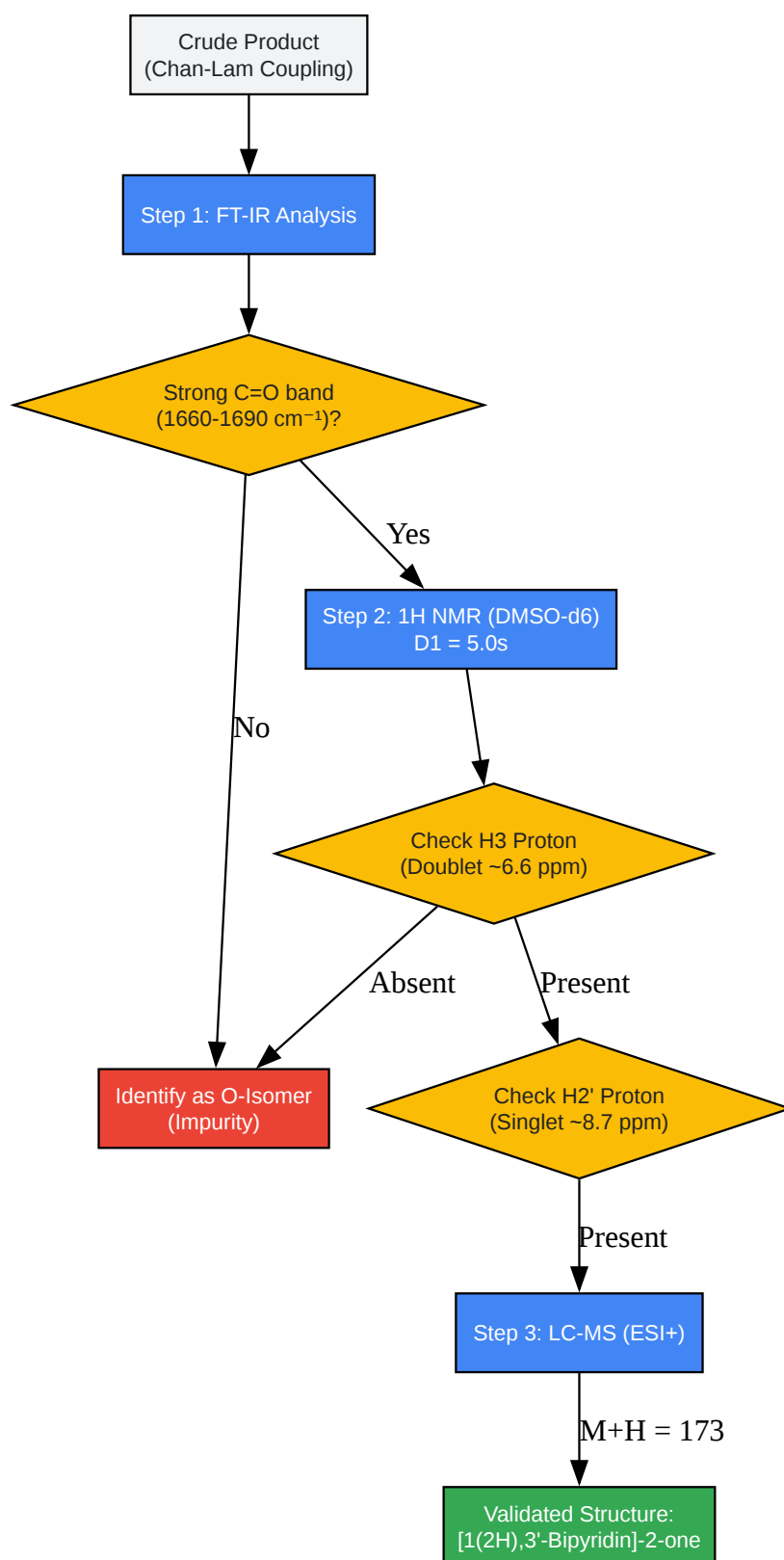
- Solvent: Dissolve 5–10 mg of the solid in 0.6 mL DMSO-d₆ (preferred for solubility and separating water peaks).
- Filtration: If the solution is cloudy, filter through a 0.2 μm PTFE syringe filter (cloudiness often indicates inorganic salts or Cu oxides).

Acquisition Parameters (400 MHz Instrument)

- Pulse Sequence: zg30 (Standard 1D proton).
- Relaxation Delay (D1): Set to 5.0 seconds. Reason: The isolated H2' proton and quaternary carbons have long T1 relaxation times. Short D1 leads to poor integration accuracy.
- Scans (NS): Minimum 64 scans to detect minor isomeric impurities (<1%).

Workflow Diagram

The following Graphviz diagram illustrates the logical flow for confirming structure and purity.



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Caption: Logical workflow for distinguishing N-arylated pyridones from O-arylated isomers and validating connectivity.

Part 4: References

- Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." *Tetrahedron Letters*, 39(19), 2933-2936. [Link](#)
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- Sigma-Aldrich. "NMR Chemical Shifts of Common Impurities." [Link](#)
- ChemicalBook. "Pyridine NMR Data and Spectra." [Link](#)

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Sources

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